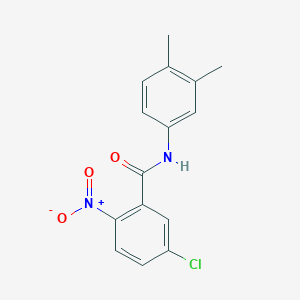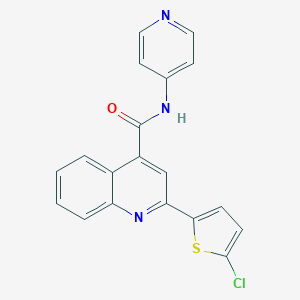![molecular formula C22H22N2O3 B457445 ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE](/img/structure/B457445.png)
ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE is an organic compound with a complex structure that includes a quinoline ring system and an ethylphenyl group
Preparation Methods
The synthesis of ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Coupling of the Quinoline and Ethylphenyl Groups: The quinoline and ethylphenyl groups are coupled through a carbonylation reaction, forming the core structure of the compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace a leaving group, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Scientific Research Applications
ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in metabolic pathways, contributing to its biological effects.
Comparison with Similar Compounds
ETHYL 2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE can be compared with similar compounds such as:
ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
ETHYL 2-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE: Contains a chlorine atom, which can significantly alter its reactivity and biological activity.
ETHYL 2-({[2-(4-METHOXYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)ACETATE: The presence of a methoxy group can enhance its solubility and affect its interaction with biological targets.
Properties
Molecular Formula |
C22H22N2O3 |
|---|---|
Molecular Weight |
362.4g/mol |
IUPAC Name |
ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C22H22N2O3/c1-3-15-9-11-16(12-10-15)20-13-18(17-7-5-6-8-19(17)24-20)22(26)23-14-21(25)27-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,26) |
InChI Key |
YMIZKZPKKLZUJX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2,4-dichlorophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B457363.png)
![3-(2-chlorophenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B457365.png)

![2-(3-methylphenyl)-N-{3,3,5-trimethyl-5-[({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)methyl]cyclohexyl}-4-quinolinecarboxamide](/img/structure/B457367.png)

![N'-(4-isopropylbenzylidene)-5-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furohydrazide](/img/structure/B457369.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B457370.png)
![2-(4-butoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B457372.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B457378.png)


![2-{[3-(2-Furyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B457385.png)
